![molecular formula C₉H₁₆O₇ B1139989 (3aR,5R,6R,7S,7aR)-5-(hidroximetil)-2-metoxi-2-metil-5,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-b]piran-6,7-diol CAS No. 138196-19-7](/img/structure/B1139989.png)
(3aR,5R,6R,7S,7aR)-5-(hidroximetil)-2-metoxi-2-metil-5,6,7,7a-tetrahidro-3aH-[1,3]dioxolo[4,5-b]piran-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-D-Galactopyranose 1,2-(methyl orthoacetate) is a chemical compound with the molecular formula C9H16O7 and a molecular weight of 236.22 g/mol . It is a derivative of galactose, a type of sugar, and is used extensively in glycoscience research due to its role as a glycosyl donor in synthetic carbohydrate chemistry . This compound is a white crystalline powder that is soluble in water and ethanol but insoluble in most organic solvents .
Aplicaciones Científicas De Investigación
A-D-Galactopyranose 1,2-(methyl orthoacetate) is utilized extensively in scientific research, particularly in the field of glycoscience. Its applications include:
Chemistry: It serves as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying carbohydrate-protein interactions.
Biology: The compound is used in the synthesis of glycoproteins and glycolipids, which play crucial roles in cell signaling and recognition processes.
Medicine: Research involving this compound contributes to the development of carbohydrate-based vaccines and therapeutics.
Métodos De Preparación
The synthesis of A-D-Galactopyranose 1,2-(methyl orthoacetate) typically involves the reaction of galactose with orthoacetic acid derivatives under acidic conditions. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the formation of the orthoacetate group . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
A-D-Galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of galactonic acid derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sugar alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction may produce galactitol.
Mecanismo De Acción
The mechanism of action of A-D-Galactopyranose 1,2-(methyl orthoacetate) revolves around its ability to serve as a building block for the synthesis of complex oligosaccharides and glycoconjugates. The compound acts as a glycosyl donor, transferring its sugar moiety to acceptor molecules in the presence of appropriate catalysts. This process is crucial for the formation of glycosidic bonds, which are essential for the structure and function of many biological molecules .
Comparación Con Compuestos Similares
A-D-Galactopyranose 1,2-(methyl orthoacetate) can be compared with other similar compounds, such as:
A-D-Glucopyranose 1,2-(methyl orthoacetate): Similar in structure but derived from glucose instead of galactose.
A-D-Mannopyranose 1,2-(methyl orthoacetate): Derived from mannose, another type of sugar.
A-D-Xylopyranose 1,2-(methyl orthoacetate): Derived from xylose, a five-carbon sugar.
The uniqueness of A-D-Galactopyranose 1,2-(methyl orthoacetate) lies in its specific configuration and the presence of the orthoacetate group, which makes it particularly useful in glycosylation reactions .
Propiedades
IUPAC Name |
(3aR,5R,6R,7S,7aR)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNYCYJUCKMFG-OLIIZKGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 6-O-feruloylsucrose in rice cultivation, and how do its levels vary between different rice cultivars?
A1: 6-O-feruloylsucrose is a phenolic compound found in rice grains, particularly brown rice. It is one of the major phenylpropanoid glycosides that contribute to various health benefits associated with rice consumption. Studies have shown significant variations in the concentration of this compound across different rice cultivars [, ]. For instance, the conventional japonica-type cultivar Koshihikari exhibits a 57-162% higher concentration of 6-O-feruloylsucrose compared to the high-yielding indica-type cultivar Takanari []. This difference highlights the potential for breeding programs to develop rice varieties with enhanced nutritional profiles.
Q2: How does high air temperature during the ripening stage impact the accumulation of 6-O-feruloylsucrose and other related compounds in rice grains?
A2: Research suggests that high air temperature during rice ripening can significantly influence the accumulation of phenolic compounds, including 6-O-feruloylsucrose. Specifically, under high-temperature conditions, the concentration of 3',6-di-O-sinapoylsucrose, 3'-O-sinapoyl-6-O-feruloylsucrose, and 24-methylenecycloartanyl ferulate increases, while the concentration of cycloartenyl ferulate decreases []. Interestingly, the heat-tolerant rice cultivar Fusaotome displayed the highest concentration of 6-O-feruloylsucrose among the tested cultivars, suggesting a potential correlation between this compound and heat tolerance in rice [].
Q3: What are the potential health benefits associated with 6-O-feruloylsucrose, and what evidence supports these claims?
A3: 6-O-Feruloylsucrose, found in black rice bran, has shown promising α-glucosidase inhibitory activity in both in vitro and in silico studies []. This inhibitory effect suggests a potential role in managing blood sugar levels and addressing diabetes. Further supporting this notion, molecular docking simulations demonstrated favorable binding interactions between 6-O-feruloylsucrose and the active site residues of α-glucosidase []. While these findings highlight the potential health benefits of this compound, further research, including in vivo studies and clinical trials, is needed to confirm its efficacy and safety in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

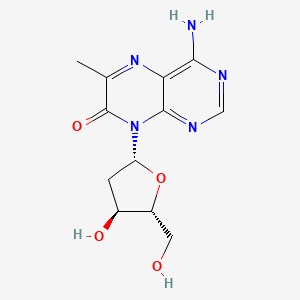
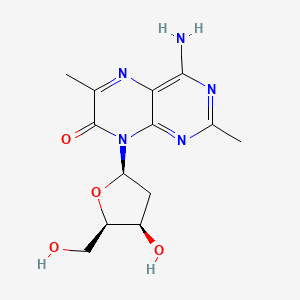
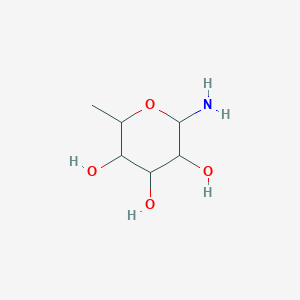
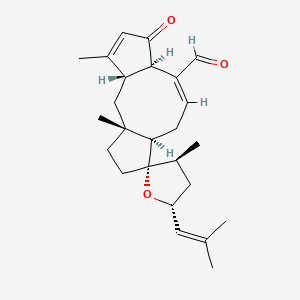
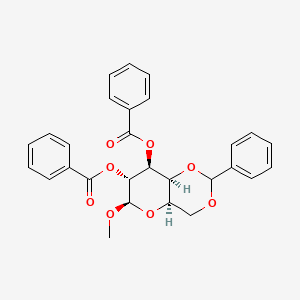
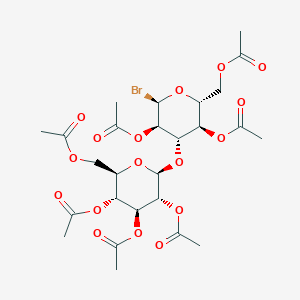


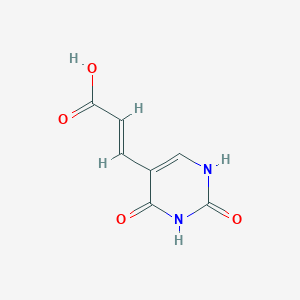

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)
